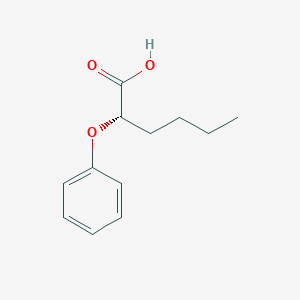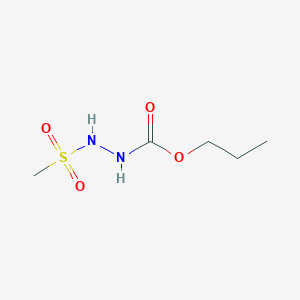![molecular formula C9H8Cl2N2O2 B14610812 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide CAS No. 58351-86-3](/img/structure/B14610812.png)
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide is an organic compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . It is a solid substance that is used in various scientific research applications.
Métodos De Preparación
The synthesis of 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloroaniline in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 3-chloroaniline and 2-chloroacetic acid.
Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide can be compared with other similar compounds such as:
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-methoxypropyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
58351-86-3 |
|---|---|
Fórmula molecular |
C9H8Cl2N2O2 |
Peso molecular |
247.07 g/mol |
Nombre IUPAC |
2-chloro-N-[(3-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-2-6(11)4-7/h1-4H,5H2,(H2,12,13,14,15) |
Clave InChI |
GULMRKCXRNATRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)





![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)


